Cas no 58722-33-1 (1-4-(Pyrrolidine-1-sulfonyl)phenylethan-1-one)

1-4-(Pyrrolidine-1-sulfonyl)phenylethan-1-one is a sulfonyl-containing aromatic ketone compound with potential applications in pharmaceutical and organic synthesis. Its pyrrolidine sulfonyl moiety enhances reactivity, making it a versatile intermediate for constructing complex molecular frameworks. The compound exhibits favorable solubility in common organic solvents, facilitating its use in diverse reaction conditions. Its structural features, including the electron-withdrawing sulfonyl group and the carbonyl functionality, enable participation in nucleophilic additions, condensations, and cross-coupling reactions. This compound is particularly valuable in medicinal chemistry for the development of sulfonamide-based bioactive molecules. High purity and stability under standard storage conditions further ensure reliable performance in synthetic applications.
1-4-(Pyrrolidine-1-sulfonyl)phenylethan-1-one structure
58722-33-1 structure
Product Name:1-4-(Pyrrolidine-1-sulfonyl)phenylethan-1-one
CAS No:58722-33-1
MF:C12H15NO3S
MW:253.317402124405
MDL:MFCD02261906
CID:820867
PubChem ID:787672
Update Time:2025-10-28

1-4-(Pyrrolidine-1-sulfonyl)phenylethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 4-Pyrrolydinsulfamyl-acetophenone
    • 1-(4-pyrrolidin-1-ylsulfonylphenyl)ethanone
    • 1-[4-(PYRROLIDIN-1-YLSULFONYL)PHENYL]ETHANONE
    • 1-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-one
    • 1-[4-(Pyrrolidine-1-sulfonyl)-phenyl]-ethanone
    • AC1LG2EK
    • AC1Q1JPI
    • AC1Q1JPJ
    • AC1Q6TVF
    • HMS2455C21
    • G22989
    • 1-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)ethanone
    • SCHEMBL11536910
    • STK701516
    • NS-03807
    • 1-[4-(1-pyrrolidinylsulfonyl)phenyl]ethanone
    • 1-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)ethan-1-one
    • DTXSID80354952
    • Z45509036
    • BAS 02992798
    • 58722-33-1
    • SMR000123875
    • JYLJULSIFMBCJA-UHFFFAOYSA-N
    • MLS000123266
    • EN300-08213
    • 1-(4-Acetylbenzenesulfonyl)pyrrolidine
    • CHEMBL1418549
    • CS-0272084
    • AKOS000118536
    • MFCD02261906
    • 1-4-(Pyrrolidine-1-sulfonyl)phenylethan-1-one
    • MDL: MFCD02261906
    • Inchi: 1S/C12H15NO3S/c1-10(14)11-4-6-12(7-5-11)17(15,16)13-8-2-3-9-13/h4-7H,2-3,8-9H2,1H3
    • InChI Key: JYLJULSIFMBCJA-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C(C)=O)=CC=1)(N1CCCC1)(=O)=O

Computed Properties

  • Exact Mass: 253.07700
  • Monoisotopic Mass: 253.07726451g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 371
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 62.8Ų

Experimental Properties

  • PSA: 62.83000
  • LogP: 2.69240

1-4-(Pyrrolidine-1-sulfonyl)phenylethan-1-one Customs Data

  • HS CODE:2935009090
  • Customs Data:

    China Customs Code:

    2935009090

    Overview:

    2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%

1-4-(Pyrrolidine-1-sulfonyl)phenylethan-1-one Pricemore >>

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Additional information on 1-4-(Pyrrolidine-1-sulfonyl)phenylethan-1-one

Introduction to 1-4-(Pyrrolidine-1-sulfonyl)phenylethan-1-one (CAS No. 58722-33-1)

1-4-(Pyrrolidine-1-sulfonyl)phenylethan-1-one, identified by its Chemical Abstracts Service (CAS) number 58722-33-1, is a significant compound in the realm of chemical and pharmaceutical research. This heterocyclic sulfonamide derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The compound features a phenyl ring linked to a pyrrolidine-1-sulfonyl group, which introduces both lipophilic and polar characteristics, making it a versatile scaffold for drug design.

The structural motif of 1-4-(Pyrrolidine-1-sulfonyl)phenylethan-1-one is particularly intriguing for its ability to interact with biological targets through multiple binding sites. The pyrrolidine ring, known for its presence in numerous bioactive molecules, contributes to the compound's solubility and metabolic stability. Meanwhile, the sulfonamide moiety enhances hydrogen bonding capabilities, which is crucial for receptor binding affinity. These features have positioned this compound as a promising candidate for further exploration in the development of therapeutic agents.

In recent years, there has been a surge in research focused on sulfonamide derivatives due to their broad spectrum of biological activities. Studies have demonstrated that sulfonamides can modulate various enzymatic and receptor pathways, making them valuable in treating conditions ranging from infectious diseases to chronic disorders. The incorporation of a pyrrolidine ring into the sulfonamide framework has further expanded its pharmacological potential, particularly in the realm of central nervous system (CNS) drugs and anti-inflammatory agents.

One of the most compelling aspects of 1-4-(Pyrrolidine-1-sulfonyl)phenylethan-1-one is its potential as a kinase inhibitor. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Preclinical studies have shown that sulfonamide-containing compounds can selectively inhibit specific kinases by competing with ATP binding or modulating enzyme conformation. The phenyl ring in 1-4-(Pyrrolidine-1-sulfonyl)phenylethan-1-one provides an additional site for molecular interactions, which could enhance binding affinity and selectivity.

Another area of interest is the compound's anti-inflammatory properties. Chronic inflammation is a hallmark of many diseases, including rheumatoid arthritis and cardiovascular disorders. The sulfonamide group is known to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes. The pyrrolidine moiety may further contribute to this activity by modulating inflammatory signaling pathways such as NF-κB and MAPK. This dual mechanism makes 1-4-(Pyrrolidine-1-sulfonyl)phenylethan-1-one a compelling candidate for developing novel anti-inflammatory therapies.

The synthesis of 1-4-(Pyrrolidine-1-sulfonyl)phenylethan-1-one involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key steps include the formation of the sulfonamide bond between the pyrrolidine derivative and the phenylacetonitrile precursor, followed by functional group transformations such as hydrolysis and condensation. Advanced synthetic techniques, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to optimize the synthetic route and improve scalability.

Recent advancements in computational chemistry have also played a pivotal role in understanding the molecular interactions of 1-4-(Pyrrolidine-1-sulfonyl)phenylethan-1-one. Molecular docking studies have been used to predict binding affinities with various biological targets, providing insights into potential drug mechanisms. Additionally, quantum mechanical calculations have helped elucidate the electronic structure and reactivity of the compound, which are essential for designing derivatives with enhanced pharmacological properties.

The pharmacokinetic profile of 1-4-(Pyrrolidine-1-sulfonyl)phenylethan-1-one is another critical aspect that has been thoroughly investigated. In vitro studies have shown that the compound exhibits moderate solubility in water and lipids, suggesting good bioavailability across different administration routes. Preliminary animal studies have also indicated favorable metabolic stability, with no significant degradation observed under physiological conditions. These findings are encouraging for further development into clinical trials.

One notable study published in a leading pharmaceutical journal highlighted the potential of CAS No. 58722-33-1 as an antiviral agent. The researchers discovered that certain derivatives of this compound could inhibit viral protease enzymes by disrupting their active sites. This mechanism is particularly relevant in combating emerging viral threats where existing treatments may be ineffective. The study also emphasized the importance of structural modifications to improve drug-like properties such as bioavailability and selectivity.

The versatility of 1-(4-Pyrrylidinylsulfonyl)-2-phenoxyethylidene (CAS No 5872233) extends beyond its applications in small molecule drug discovery; it also serves as a valuable intermediate in synthesizing more complex molecules. For instance, researchers have leveraged this scaffold to develop libraries of heterocyclic compounds with diverse biological activities. High-throughput screening (HTS) techniques have been employed to identify novel lead compounds with therapeutic potential, further underscoring its importance in medicinal chemistry.

In conclusion, CAS No 5872233 represents a fascinating compound with significant promise in pharmaceutical research。 Its unique structural features make it an excellent candidate for developing drugs targeting various diseases,including cancer,inflammation,and viral infections。 Ongoing studies continue to uncover new applications,while advances in synthetic methodologies enhance accessibility。 As our understanding grows,so too does the potential for translating these findings into tangible benefits for patients worldwide。

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